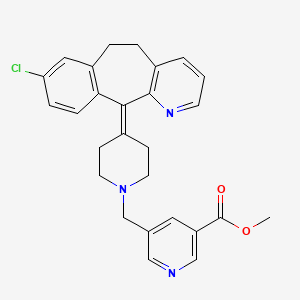
Rupatadine Impurity 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rupatadine Impurity 13 involves multiple steps, starting from the base compound Rupatadine. The process typically includes hydrolytic removal of protective groups, followed by acylation and subsequent reactions to introduce the desired functional groups . Common reagents used in these steps include 1,3-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole hydrate (HOBT), phosphorus oxychloride (POCl3), and sodium borohydride (NaBH4) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rupatadine Impurity 13 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Rupatadine Impurity 13 has several applications in scientific research:
Mechanism of Action
Rupatadine Impurity 13, being a derivative of Rupatadine, shares some of its pharmacological properties. Rupatadine is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms such as nasal congestion, itching, and swelling .
Comparison with Similar Compounds
Desloratadine: Another antihistamine with similar pharmacological properties.
Fexofenadine: Known for its non-sedative antihistamine effects.
Levocetirizine: A potent H1 receptor antagonist with high affinity.
Uniqueness: Rupatadine Impurity 13 is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of Rupatadine . Its study helps in understanding the impurity profile and ensuring the safety of the pharmaceutical product .
Properties
CAS No. |
732962-71-9 |
|---|---|
Molecular Formula |
C27H26ClN3O2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |
InChI Key |
ZRHLFYRIEPVVBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



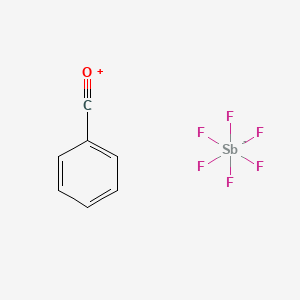
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

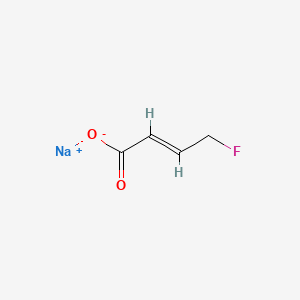

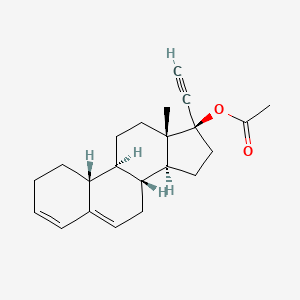


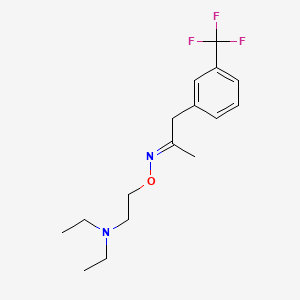
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
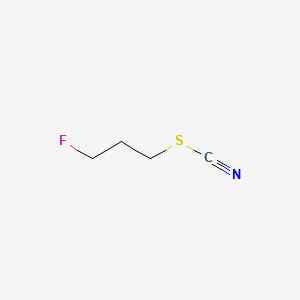
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)

